molecular formula C21H17IN2O2 B5554506 2-hydroxy-N-[(E)-(3-iodophenyl)methylideneamino]-2,2-diphenylacetamide

2-hydroxy-N-[(E)-(3-iodophenyl)methylideneamino]-2,2-diphenylacetamide

Cat. No.: B5554506
M. Wt: 456.3 g/mol
InChI Key: NHUAEMXYKCCOAY-HZHRSRAPSA-N
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Description

2-hydroxy-N-[(E)-(3-iodophenyl)methylideneamino]-2,2-diphenylacetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a hydroxyl group, an iodophenyl group, and a diphenylacetamide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N-[(E)-(3-iodophenyl)methylideneamino]-2,2-diphenylacetamide typically involves the condensation of 2-hydroxy-2,2-diphenylacetamide with 3-iodobenzaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to promote the formation of the Schiff base, resulting in the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-N-[(E)-(3-iodophenyl)methylideneamino]-2,2-diphenylacetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The Schiff base can be reduced to form the corresponding amine.

    Substitution: The iodophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like thiols or amines can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-hydroxy-N-[(E)-(3-iodophenyl)methylideneamino]-2,2-diphenylacetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The hydroxyl and iodophenyl groups may play a role in binding to these targets, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-hydroxy-N-[(E)-(4-iodophenyl)methylideneamino]-2,2-diphenylacetamide
  • 2-hydroxy-N-[(E)-(3-bromophenyl)methylideneamino]-2,2-diphenylacetamide
  • 2-hydroxy-N-[(E)-(3-chlorophenyl)methylideneamino]-2,2-diphenylacetamide

Uniqueness

The uniqueness of 2-hydroxy-N-[(E)-(3-iodophenyl)methylideneamino]-2,2-diphenylacetamide lies in the presence of the iodophenyl group, which can impart distinct chemical reactivity and biological activity compared to its bromine or chlorine analogs. The iodine atom’s larger size and higher polarizability may enhance interactions with biological targets, potentially leading to different pharmacological effects.

Properties

IUPAC Name

2-hydroxy-N-[(E)-(3-iodophenyl)methylideneamino]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17IN2O2/c22-19-13-7-8-16(14-19)15-23-24-20(25)21(26,17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-15,26H,(H,24,25)/b23-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHUAEMXYKCCOAY-HZHRSRAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)NN=CC3=CC(=CC=C3)I)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)N/N=C/C3=CC(=CC=C3)I)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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